(2-Bromo-5-iodophenyl)methanol chemical properties
(2-Bromo-5-iodophenyl)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties of (2-Bromo-5-iodophenyl)methanol
Abstract
(2-Bromo-5-iodophenyl)methanol, also known as 2-Bromo-5-iodobenzyl alcohol, is a halogenated aromatic alcohol.[1][2] Its chemical structure, featuring a benzene ring substituted with bromine, iodine, and a hydroxymethyl group, makes it a valuable intermediate in organic synthesis.[2] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.[2]
Chemical Identity and Structure
(2-Bromo-5-iodophenyl)methanol is an organic compound with a molecular formula of C₇H₆BrIO.[1][3][4]
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IUPAC Name : (2-bromo-5-iodophenyl)methanol[4]
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Synonyms : 2-Bromo-5-iodobenzyl alcohol, 2-bromo-5-iodobenzenemethanol, 4-bromo-3-hydroxymethyl-1-iodo-benzene[1][3]
Physicochemical Properties
The physical and chemical properties of (2-Bromo-5-iodophenyl)methanol are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | Cream/faint lemon crystalline solid | [1] |
| Molecular Formula | C₇H₆BrIO | [1][3][4] |
| Molecular Weight | 312.93 g/mol | [1][2][3][4] |
| Melting Point | 112-116°C | [1][2][3][5] |
| Boiling Point | 343.3 ± 32.0 °C (Predicted) | [1][3][5] |
| Density | 2.211 ± 0.06 g/cm³ (Predicted) | [1][3][5] |
| pKa | 13.67 ± 0.10 (Predicted) | [1][3][5] |
| LogP | 2.54600 | [5] |
| Storage Temperature | 2-8°C | [1][3] |
| InChI Key | WDXHGFYJUQMFDV-UHFFFAOYSA-N | [1][3][4] |
| SMILES | OCc1cc(I)ccc1Br |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of (2-Bromo-5-iodophenyl)methanol. While detailed experimental parameters for spectral acquisition are not fully available, various suppliers and databases confirm the availability of NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) data for this compound.[6]
Experimental Protocols
Synthesis of (2-Bromo-5-iodophenyl)methanol from 2-Bromo-5-iodobenzoic Acid[1]
This protocol details the reduction of 2-bromo-5-iodobenzoic acid to the corresponding alcohol using sodium borohydride.
Materials:
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2-bromo-5-iodobenzoic acid
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Tetrahydrofuran (THF)
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Sodium borohydride (NaBH₄)
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Sulfuric acid (H₂SO₄)
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5% Hydrochloric acid (HCl)
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Methyl tert-butyl ether (MTBE)
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Toluene
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Water
Procedure:
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Add 99.7 g of Tetrahydrofuran and 15.2 g (0.4 mol) of sodium borohydride to a suitable reaction flask.
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Prepare a solution of 109.4 g (0.34 mol) of 2-bromo-5-iodobenzoic acid in 151 g of tetrahydrofuran.
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Slowly add the 2-bromo-5-iodobenzoic acid solution to the reaction flask, maintaining the temperature between 10-25°C.
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Prepare a solution of 16.4 g of sulfuric acid in 25 g of tetrahydrofuran. Slowly add this solution dropwise to the reaction vessel, keeping the temperature between 10-30°C.
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Once the addition is complete, stir the reaction mixture at room temperature for 2 hours.
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Heat the reaction mixture to 66°C and reflux for 2 hours.
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Cool the mixture to room temperature.
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Slowly add 235 g of 5% hydrochloric acid dropwise.
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Remove the tetrahydrofuran by distillation under reduced pressure (~0.01 MPa).
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Add 326.7 g of methyl tert-butyl ether and 222.7 g of water to dissolve the solid residue.
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Cool the mixture to 15-25°C and separate the organic layer.
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Evaporate the organic layer under reduced pressure (-0.095 MPa).
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Add 108.8 g of toluene and 108.8 g of water to the residue.
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Heat the mixture to 60°C and maintain for 1 hour.
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Cool to 18-22°C, filter the resulting solid, and dry to yield the final product.
The expected yield is approximately 85.1% of an off-white solid with a purity of >99%.[1]
Caption: Synthesis workflow for (2-Bromo-5-iodophenyl)methanol.
Safety and Handling
(2-Bromo-5-iodophenyl)methanol is classified as an irritant.[2]
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Hazard Statements :
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Precautionary Statements :
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P271: Use only outdoors or in a well-ventilated area.[2]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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GHS Pictogram : GHS07 (Exclamation mark)[1]
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Signal Word : Warning[1]
It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Applications in Research and Development
As a substituted benzyl alcohol, (2-Bromo-5-iodophenyl)methanol serves as a versatile building block in organic synthesis.[2] The presence of three distinct functional groups—hydroxyl, bromo, and iodo—on the aromatic ring allows for selective chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules for applications in medicinal chemistry, pharmacology, and biochemistry.[2]
References
- 1. 2-BROMO-5-IODOBENZYL ALCOHOL | 946525-30-0 [chemicalbook.com]
- 2. 946525-30-0 Cas No. | 2-Bromo-5-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 3. chembk.com [chembk.com]
- 4. (2-Bromo-5-iodophenyl)methanol | C7H6BrIO | CID 53424372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 946525-30-0|(2-Bromo-5-iodophenyl)methanol|BLD Pharm [bldpharm.com]
